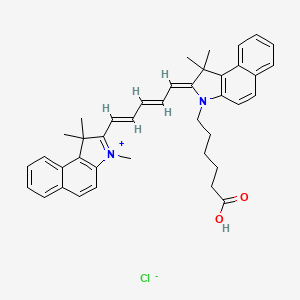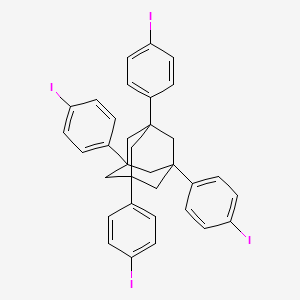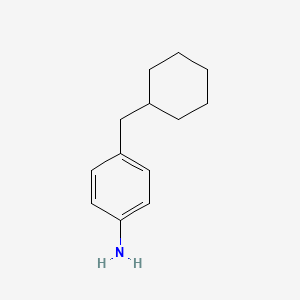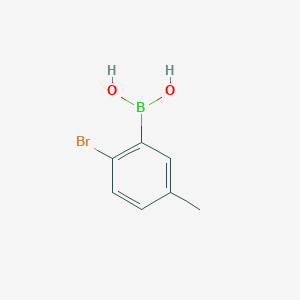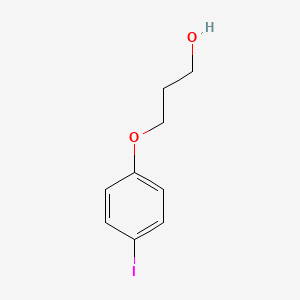
3-(4-Iodophenoxy)propan-1-ol
Vue d'ensemble
Description
3-(4-Iodophenoxy)propan-1-ol is an organic compound with the molecular formula C9H11IO2. It is known for its unique chemical structure and potential biological activities, making it a subject of interest in various fields of research. This compound is a haloalkoxy derivative, characterized by the presence of an iodine atom attached to a phenoxy group, which is further connected to a propanol chain.
Mécanisme D'action
Target of Action
The primary target of 3-(4-Iodophenoxy)propan-1-ol is the β-adrenoceptors in myocardial membranes . These receptors play a crucial role in regulating the heart’s function, including heart rate and force of contraction.
Mode of Action
This compound interacts with its targets by binding to the β-adrenoceptors. The binding of this compound to the receptors has been observed in pharmacological experiments with guinea-pig myocardial membrane preparations . This interaction results in a shift in the concentration-response line of orciprenaline, a non-selective beta-adrenergic agonist, on guinea-pig isolated tracheal and atrial preparations .
Biochemical Pathways
It is known that the compound’s interaction with β-adrenoceptors can influence the signaling pathways associated with these receptors, potentially affecting heart function .
Pharmacokinetics
The compound’s structure suggests that it may be metabolized similarly to other alcohols, such as propan-1-ol
Result of Action
The binding of this compound to β-adrenoceptors can influence the function of these receptors, potentially affecting heart rate and contraction force . .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-(4-Iodophenoxy)propan-1-ol can be synthesized through several methods. One common approach involves the reaction of 4-iodophenol with 3-bromopropan-1-ol in the presence of a base such as potassium carbonate (K2CO3). The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product .
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(4-Iodophenoxy)propan-1-ol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced to form corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium azide (NaN3) or sodium thiolate (NaSR) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products:
Substitution: Formation of substituted phenoxy derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Applications De Recherche Scientifique
3-(4-Iodophenoxy)propan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various iodinated compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential radiolabeled compound for imaging studies in nuclear medicine.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Comparaison Avec Des Composés Similaires
3-(4-Bromophenoxy)propan-1-ol: Similar structure but with a bromine atom instead of iodine.
3-(4-Chlorophenoxy)propan-1-ol: Similar structure but with a chlorine atom instead of iodine.
3-(4-Fluorophenoxy)propan-1-ol: Similar structure but with a fluorine atom instead of iodine.
Uniqueness: 3-(4-Iodophenoxy)propan-1-ol is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological properties compared to its bromine, chlorine, and fluorine analogs. The larger atomic radius and higher polarizability of iodine contribute to stronger halogen bonding interactions, potentially enhancing its efficacy in certain applications .
Propriétés
IUPAC Name |
3-(4-iodophenoxy)propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IO2/c10-8-2-4-9(5-3-8)12-7-1-6-11/h2-5,11H,1,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGDGCPCATVZQSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCO)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


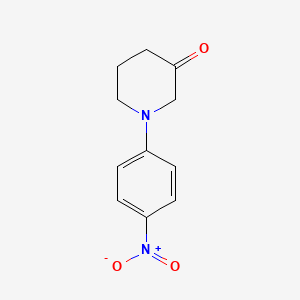
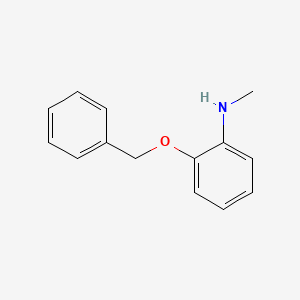
![(S)-N-[(1R)-1-(2-fluorophenyl)propyl]-2-methylpropane-2-sulfinamide](/img/structure/B3103760.png)




